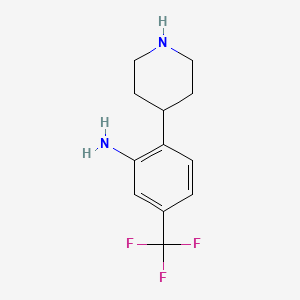

2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-piperidin-4-yl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)9-1-2-10(11(16)7-9)8-3-5-17-6-4-8/h1-2,7-8,17H,3-6,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSHOXCULHNASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260823-98-0 | |

| Record name | 2-(piperidin-4-yl)-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution (Amination)

A widely employed method involves reacting a halogenated trifluoromethyl aniline derivative, such as 2-chloro-5-(trifluoromethyl)aniline, with piperidine under basic conditions. This method is favored for its straightforwardness and relatively high yields.

| Parameter | Details |

|---|---|

| Starting Material | 2-Chloro-5-(trifluoromethyl)aniline |

| Nucleophile | Piperidine |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) |

| Temperature | 80–120 °C |

| Atmosphere | Inert gas (nitrogen or argon) |

| Reaction Time | Several hours (varies by scale) |

The reaction proceeds via nucleophilic aromatic substitution where the piperidine nitrogen attacks the aromatic carbon bearing the halogen, displacing the chlorine atom and forming the C-N bond.

Purification is typically achieved by reverse-phase chromatography (C18 column) using acetonitrile/water mixtures with formic acid to isolate the pure product.

Buchwald-Hartwig Amination

An alternative and more selective method involves palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) between halogenated trifluoromethyl anilines and piperidine.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(OAc)2 with ligands such as Xantphos |

| Base | Potassium tert-butoxide or carbonate |

| Solvent | DMF, NMP, or toluene |

| Temperature | 80–120 °C |

| Atmosphere | Inert gas |

| Reaction Time | 12–24 hours |

This method provides better regioselectivity and can be optimized to minimize side reactions.

Multi-step Synthesis from Piperidinones and Pyridines

According to Rioton et al. (2017), α-trifluoromethyl piperidinic derivatives can be synthesized starting from piperidin-2-one derivatives via Claisen condensation with ethyl trifluoroacetate, followed by acidic hydrolysis, decarboxylation, and imine formation. The imine intermediate can then be reduced or functionalized to yield the desired piperidinyl aniline derivatives.

- Claisen condensation of N-(diethoxymethyl)piperidin-2-one with ethyl trifluoroacetate.

- Acidic deprotection and isolation of fluorinated acyl lactam.

- Acidic hydrolysis and decarboxylation to form hemiaminal.

- Conversion to imine intermediate.

- Reduction or further functionalization to obtain this compound.

This method is more complex but allows for structural diversity and incorporation of the trifluoromethyl group at specific positions.

Reaction Optimization and Considerations

Regioselectivity: The trifluoromethyl group is strongly electron-withdrawing, influencing the site of substitution on the aromatic ring. Computational methods (e.g., DFT calculations) can predict favorable substitution sites to improve regioselectivity.

Catalyst and Ligand Choice: In palladium-catalyzed methods, ligand selection (e.g., Xantphos) and catalyst loading significantly affect yield and selectivity.

Stoichiometry: Using 1.2–1.5 equivalents of piperidine helps drive the reaction to completion while minimizing over-alkylation.

Purification: Analytical techniques such as HPLC and LC-MS are essential to confirm product purity and identify side products.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-Chloro-5-(trifluoromethyl)aniline + Piperidine | K2CO3, DMF, 80–120 °C, inert atmosphere | Simple, scalable | Possible side reactions, moderate selectivity |

| Buchwald-Hartwig Amination | Halogenated trifluoromethyl aniline + Piperidine | Pd catalyst, ligand (Xantphos), base, DMF, 80–120 °C | High regioselectivity, good yields | Requires expensive catalysts |

| Multi-step from Piperidinones | N-(diethoxymethyl)piperidin-2-one + ethyl trifluoroacetate | Claisen condensation, acidic hydrolysis, reduction | Structural diversity, precise CF3 placement | Multi-step, time-consuming |

Research Findings and Analytical Characterization

NMR Spectroscopy: ^1H and ^13C NMR confirm the integration of the piperidine ring and trifluoromethyl substitution; ^19F NMR shows characteristic CF3 signals around -60 to -70 ppm.

Mass Spectrometry: LC-MS analysis confirms molecular weight (~244.26 g/mol) with [M+H]^+ ions observed between m/z 265–279.

Chromatography: HPLC retention times (~0.78–1.40 minutes under specific conditions) verify purity and help in monitoring reaction progress.

Stability: The compound is sensitive to hydrolysis under acidic and humid conditions; recommended storage is under inert atmosphere at -20 °C.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the aniline group to an amine or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride, organolithium compounds, and Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : 2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline serves as a precursor for synthesizing more complex organic molecules. Its structural features allow for various modifications that can lead to new chemical entities with desired properties.

Biology

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. Its interaction with molecular targets can modulate enzyme activities, making it a candidate for therapeutic development .

- Antiviral Properties : Research indicates that derivatives of this compound exhibit antiviral activity, suggesting its potential use in developing antiviral agents.

Medicine

- Pharmaceutical Development : Ongoing studies are exploring the compound's role as an active pharmaceutical ingredient or intermediate. Its favorable pharmacokinetic profile, including good oral bioavailability and low toxicity levels in animal models, positions it as a viable drug candidate .

- Anticancer Activity : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.32 to 12 µM. This highlights the potential of structural modifications to enhance its efficacy against specific cancer targets .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings:

Ortho-Substitution Advantage : Derivatives with CF₃ at the ortho position (C2) exhibit enhanced bioactivity due to reduced basicity from steric hindrance, favoring interactions with hydrophobic enzyme pockets. For example, 2-(trifluoromethyl)aniline derivatives (30a, 31a) show high antimicrobial activity with low cytotoxicity . The target compound’s piperidin-4-yl group at C2 may synergize with CF₃ at C5 for similar effects.

Piperidine vs. Piperazine Moieties: Piperazine-containing analogues (e.g., 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline) demonstrate increased solubility and bioavailability due to the piperazine ring’s polarity, but their activity varies based on substitution patterns .

Positional Isomerism : The 4-(piperidin-1-yl)-2-(trifluoromethyl)aniline isomer (CAS: 1496-40-8) differs in piperidine attachment (C4 vs. C2), leading to distinct electronic and steric profiles. While its activity is unreported, such positional changes often drastically alter receptor binding .

Halogen Substitution : 2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4) lacks the piperidine group but retains CF₃ at C5. Its primary use as an intermediate underscores the critical role of the CF₃ group in stabilizing charge-transfer interactions .

Biological Activity

2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C11H12F3N. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, which can enhance their bioavailability and efficacy in biological systems.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Interactions : The trifluoromethyl group can enhance interactions with various receptors, potentially leading to altered signaling pathways.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, providing a pathway for therapeutic effects in conditions such as cancer and pain management .

- Metabolic Stability : The incorporation of trifluoromethyl groups has been linked to increased metabolic stability, which is crucial for maintaining effective drug concentrations in vivo .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing significant inhibition of cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A375 (melanoma) | 0.25 |

| This compound | MCF7 (breast cancer) | 0.35 |

These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Pain Modulation

In addition to its anticancer activity, this compound has been investigated for its role in pain modulation. It has been shown to antagonize specific receptors involved in pain pathways, potentially offering a novel approach to pain management without the side effects associated with traditional analgesics .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the aniline and piperidine moieties significantly affect the biological activity of the compound. For example:

- Trifluoromethyl Group : Enhances metabolic stability and receptor affinity.

- Piperidine Substituents : Variations in piperidine substitutions lead to different levels of potency against cancer cell lines.

A detailed analysis showed that derivatives with additional halogen substitutions on the aniline ring could further improve efficacy while maintaining favorable pharmacokinetic profiles .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics:

- Bioavailability : Enhanced by the trifluoromethyl group.

- Half-Life : Studies suggest a moderate half-life suitable for therapeutic applications.

In vivo studies have shown that intravenous administration leads to significant systemic exposure, while oral bioavailability remains a challenge due to low solubility .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Melanoma Model : In vivo experiments demonstrated a significant reduction in tumor size when administered at doses of 10 mg/kg.

- Pain Model : Demonstrated efficacy in reducing pain responses in rodent models, suggesting potential clinical applications in analgesia.

Q & A

Basic: What are common synthetic routes for 2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline in academic research?

Answer:

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a related trifluoromethylaniline derivative was prepared by reacting 5-bromopyrazine with zinc dicyanide and tetrakis(triphenylphosphine)palladium(0) in DMF under nitrogen at 80°C, followed by C18 reverse-phase chromatography for purification . Piperidine ring incorporation may involve nucleophilic substitution or reductive amination, depending on precursor availability. Low yields (e.g., 13% in analogous syntheses) highlight the need for optimization of catalysts (e.g., CuI, Pd) and reaction conditions (temperature, solvent) .

Advanced: How do substituents on the piperidine ring influence the compound’s electronic properties and reactivity?

Answer:

Substituents on the piperidine ring modulate steric and electronic effects. For instance, methyl or chloro groups at the 4-position of piperidine can alter nucleophilicity and steric hindrance, impacting coupling efficiency in reactions like Buchwald-Hartwig amination. Computational studies (DFT) or spectroscopic analysis (NMR, IR) are recommended to quantify electronic effects. Substituents may also affect solubility, as seen in analogs requiring polar aprotic solvents (DMF, DMSO) for stability .

Basic: What purification techniques are effective for isolating this compound?

Answer:

Reverse-phase column chromatography (C18 silica, acetonitrile-water gradients with 0.03% formic acid) is widely used to achieve >95% purity . For intermediates, flash chromatography (silica gel, hexane/ethyl acetate) or recrystallization (e.g., from ethanol/water) may suffice. Low-temperature storage (-20°C under inert atmosphere) is critical to prevent degradation of the trifluoromethyl group .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:

Yield discrepancies often arise from differences in catalyst loading, solvent choice, or reaction time. For example, Pd(0) catalysts at 0.0043 mmol vs. CuI at 0.1 mmol can lead to divergent outcomes. Systematic parameter screening (DoE methods) and monitoring by TLC/LCMS (e.g., m/z 265 [M+H]+) are essential . Side reactions (e.g., dehalogenation or piperidine ring oxidation) should be analyzed via HPLC retention time comparisons (e.g., 0.81 minutes under SQD-FA05 conditions) .

Basic: What analytical methods confirm the structure and purity of this compound?

Answer:

- LCMS : Monitors molecular ion peaks (e.g., m/z 265 [M+H]+) and detects impurities .

- HPLC : Retention time consistency (e.g., 0.81 minutes) under standardized conditions (acetonitrile-water with formic acid) .

- NMR : 1H/13C NMR confirms piperidine ring protons (δ 1.5–3.0 ppm) and trifluoromethyl singlet (δ -60 ppm in 19F NMR) .

- Elemental Analysis : Validates C, H, N, and F content (e.g., C10H10F3N2) .

Advanced: What mechanistic insights exist for palladium-catalyzed coupling reactions involving this compound?

Answer:

Pd(0)-mediated couplings (e.g., Suzuki-Miyaura) proceed via oxidative addition of aryl halides, transmetallation with boronic acids, and reductive elimination. The trifluoromethyl group’s electron-withdrawing nature slows oxidative addition but stabilizes intermediates. Computational studies suggest that bulky phosphine ligands (e.g., XPhos) enhance turnover by reducing steric clash with the piperidine ring .

Basic: How does the trifluoromethyl group impact the compound’s physicochemical properties?

Answer:

The -CF3 group increases lipophilicity (logP ~2.5–3.0) and metabolic stability, as seen in analogs like 4-chloro-3-(trifluoromethyl)aniline (mp 137–139°C) . It also induces strong electron-withdrawing effects, lowering pKa of the aniline NH2 group (~3.5–4.0), which affects solubility in acidic media .

Advanced: What strategies mitigate side reactions during functionalization of the aniline moiety?

Answer:

- Protection of NH2 : Use Boc or acetyl groups to prevent undesired azo coupling or oxidation .

- Directed Metalation : Employ directing groups (e.g., pyridine) to control regioselectivity in C-H functionalization .

- Low-Temperature Reactions : Minimize thermal decomposition of the trifluoromethyl group .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- Storage : -20°C under nitrogen or argon to prevent moisture absorption and oxidation .

- PPE : Gloves and goggles are mandatory; the compound may cause skin/eye irritation (GHS Hazard Code H315/H319) .

- Waste Disposal : Neutralize with dilute HCl before incineration due to fluorine content .

Advanced: How can researchers explore structure-activity relationships (SAR) for this compound in drug discovery?

Answer:

- Analog Synthesis : Replace piperidine with morpholine or azetidine to assess ring size effects .

- Bioisosteres : Substitute -CF3 with -OCF3 or -SF5 to modulate electronic properties .

- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify key interactions (e.g., hydrogen bonding with the aniline NH2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.